molecular formula C15H20BFO3 B14032328 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL

Cat. No.: B14032328
M. Wt: 278.13 g/mol
InChI Key: JAWCJEPZBQTJHI-UHFFFAOYSA-N
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Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a boron-containing dioxaborolane group, and an indene backbone. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone is synthesized through a series of cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under mild conditions.

Major Products

The major products formed from these reactions include fluorinated alcohols, amines, and substituted indenes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity, while the dioxaborolane group facilitates its incorporation into larger molecular frameworks. The compound can participate in various biochemical pathways, leading to the formation of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol

Uniqueness

Compared to similar compounds, 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-OL stands out due to its indene backbone, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.

Properties

Molecular Formula

C15H20BFO3

Molecular Weight

278.13 g/mol

IUPAC Name

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-6-7-11(17)13-9(10)5-8-12(13)18/h6-7,12,18H,5,8H2,1-4H3

InChI Key

JAWCJEPZBQTJHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=C(C=C2)F)O

Origin of Product

United States

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